molecular formula C21H22N4O4 B14092884 4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzamide

4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzamide

Cat. No.: B14092884
M. Wt: 394.4 g/mol
InChI Key: XNHUHPYUUVTPHY-UHFFFAOYSA-N
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Description

4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzamide is a complex organic compound that features a quinazoline core. Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzamide can be achieved through a domino reaction mediated by iodine (I2) and tert-butyl hydroperoxide (TBHP). This method involves the reaction of isatins with o-amino N-aryl/alkyl benzamides . The reaction conditions typically include a solvent such as acetonitrile and a temperature range of 60-80°C. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or quinazoline moieties using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzamide involves its interaction with DNA, where it acts as an intercalator. This interaction disrupts the DNA structure, inhibiting the replication and transcription processes, leading to cell cycle arrest and apoptosis . The compound also targets specific enzymes and receptors involved in cell signaling pathways, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar compounds to 4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzamide include other quinazoline derivatives such as:

These compounds share the quinazoline core but differ in their substituents, leading to variations in their biological activities and therapeutic potentials. The uniqueness of this compound lies in its specific structure, which combines the quinazoline and benzamide moieties, resulting in a hybrid molecule with enhanced biological properties.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

4-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoylamino]benzamide

InChI

InChI=1S/C21H22N4O4/c22-19(27)14-9-11-15(12-10-14)23-18(26)8-2-1-5-13-25-20(28)16-6-3-4-7-17(16)24-21(25)29/h3-4,6-7,9-12H,1-2,5,8,13H2,(H2,22,27)(H,23,26)(H,24,29)

InChI Key

XNHUHPYUUVTPHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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